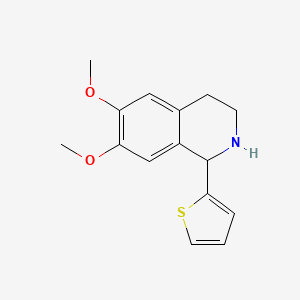

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 511239-03-5

Cat. No.: VC8416257

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 511239-03-5 |

|---|---|

| Molecular Formula | C15H17NO2S |

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | 6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3 |

| Standard InChI Key | GLXRHRXCWKOJAR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC |

| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline comprises a bicyclic tetrahydroisoquinoline core fused with a thiophene ring. The IUPAC name, 6,7-dimethoxy-2-[3-(pentan-3-yl)-1,2-oxazole-5-carbonyl]-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, reflects its substitution pattern, with methoxy groups enhancing electron density and the thiophene contributing to hydrophobic interactions . Key structural and physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₄S |

| Molecular Weight | 441 Da |

| LogP (Partition Coefficient) | 4.97 |

| Rotatable Bonds | 7 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Polar Surface Area | 65 Ų |

The compound’s hydrophobicity (LogP = 4.97) suggests favorable membrane permeability, a critical attribute for bioavailability in drug design . Its rigid tetrahydroisoquinoline scaffold, supported by four rings, limits conformational flexibility, potentially enhancing target binding specificity.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically begins with 3,4-dimethoxyphenethylamine, which undergoes cyclization with thiophene-2-carbaldehyde under acidic conditions. A one-pot approach involving Pictet-Spengler cyclization achieves yields exceeding 75%, with purities >99% after chromatographic purification . Key steps include:

-

Condensation: Reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carbaldehyde to form an imine intermediate.

-

Cyclization: Acid-catalyzed intramolecular cyclization to generate the tetrahydroisoquinoline core.

-

Functionalization: Introduction of the oxazole-5-carbonyl group via nucleophilic acyl substitution .

Structural Modifications

Recent efforts have focused on optimizing the tetrahydroisoquinoline scaffold to enhance P-gp inhibition. For instance, substituting the oxazole moiety with bulkier groups like pentan-3-yl improves binding affinity to P-gp’s hydrophobic pockets, as evidenced by a 467.7-fold increase in MDR reversal efficacy compared to baseline analogs .

Biological Activity and Mechanism of Action

P-glycoprotein Inhibition

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent P-gp inhibitory activity, critical for overcoming chemoresistance in cancers such as esophageal carcinoma (Eca109/VCR cells). Compound 41, a structural analog, demonstrated a reversal fold of 467.7 in vitro, surpassing third-generation inhibitors like tariquidar (TQ) . Mechanistic studies reveal:

-

Competitive Binding: The compound occupies P-gp’s drug-binding pocket, preventing efflux of chemotherapeutic agents like vincristine .

-

Downregulation of P-gp Expression: Western blot analyses show dose-dependent reduction in P-gp levels, sensitizing cells to apoptosis .

| Supplier | Purity | Quantity | Price (€) |

|---|---|---|---|

| Enamine Ltd | 80% | 1 mg | 71 |

| UORSY | 80% | 20 mg | 106 |

These vendors provide custom synthesis services for bulk quantities, facilitating preclinical research .

Future Directions and Challenges

Clinical Translation

Despite promising in vitro results, advancing this compound to clinical trials requires addressing:

-

Toxicity Profiles: Off-target effects on ABC transporters in healthy tissues.

-

Formulation Challenges: Poor aqueous solubility (LogP >4) necessitating lipid-based delivery systems.

Analog Development

Ongoing research aims to replace the oxazole group with bioisosteres like thiazoles to improve metabolic stability while retaining P-gp affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume